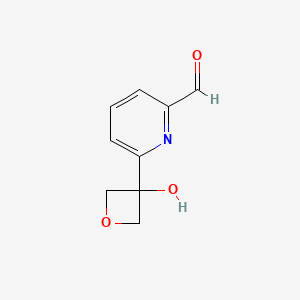
6-(3-Hydroxyoxetan-3-yl)picolinaldehyde
Cat. No. B8528490
M. Wt: 179.17 g/mol
InChI Key: KPLHNMSFXOIENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09296745B2
Procedure details


A solution of 3-(6-(1,3-dioxolan-2-yl)pyridin-2-yl)oxetan-3-ol (67 mf, 0.30 mmol) and p-toluenesulphonic acid (14.8 mg, 0.26 mmol) in acetone (3.00 mL) was heated to 50° C. and stirred for 18 h. The reaction mixture was cooled to room temperature. The solvent was removed under reduced pressure to afford the title compound. The material was used without further purification. MS (ES+) (M+H) 180.0; LCMS retention time: 1.57 minutes (Method L).
Name
3-(6-(1,3-dioxolan-2-yl)pyridin-2-yl)oxetan-3-ol
Quantity
0.3 mmol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[N:11]=[C:10]([C:12]2([OH:16])[CH2:15][O:14][CH2:13]2)[CH:9]=[CH:8][CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[OH:16][C:12]1([C:10]2[N:11]=[C:6]([CH:2]=[O:1])[CH:7]=[CH:8][CH:9]=2)[CH2:15][O:14][CH2:13]1
|
Inputs


Step One
|
Name
|
3-(6-(1,3-dioxolan-2-yl)pyridin-2-yl)oxetan-3-ol
|
|
Quantity
|
0.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(OCC1)C1=CC=CC(=N1)C1(COC1)O
|
|
Name
|
|
|
Quantity
|
14.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
